molecular formula C15H21NO5 B1387124 (S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic CAS No. 1280787-10-1

(S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic

Cat. No. B1387124
M. Wt: 295.33 g/mol
InChI Key: GWJJZCKLHXGOLC-LBPRGKRZSA-N
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Description

The compound is an amino acid derivative with a tert-butoxycarbonyl (BOC) protecting group on the amino group, a 4-methoxyphenyl group on the alpha carbon, and a carboxylic acid group . The BOC group is commonly used in peptide synthesis to protect amino groups, and can be removed under acidic conditions .


Molecular Structure Analysis

The molecular structure of this compound would likely feature typical bonding patterns seen in amino acids and phenyl groups. The BOC group would add steric bulk, which could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amino acids, such as peptide bond formation. The BOC group can be removed under acidic conditions to reveal the free amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could enable the compound to participate in hydrogen bonding .

Safety And Hazards

While specific safety data for this compound is not available, general precautions should be taken when handling it, such as avoiding inhalation or contact with skin or eyes, and using appropriate personal protective equipment .

Future Directions

Future research could explore the potential uses of this compound in peptide synthesis or other areas of organic chemistry. Its reactivity and properties could also be further investigated .

properties

IUPAC Name

(2R)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-9-12(13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWJJZCKLHXGOLC-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-tert-Butoxycarbonylamino-2-(4-methoxy-phenyl)-propionic

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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